molecular formula C7H14ClN B2737413 (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride CAS No. 2402789-50-6

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride

Cat. No. B2737413
CAS RN: 2402789-50-6
M. Wt: 147.65
InChI Key: IVSFUQXCASICCK-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2402789-50-6 . It has a molecular weight of 147.65 and is typically found in powder form . This compound is not intended for human or veterinary use, but is used for research purposes.


Molecular Structure Analysis

The molecular formula of “this compound” is C7H14ClN. The structure is based on a cyclohexene ring, which is a six-membered ring with one double bond. The “1R” denotes the configuration of the chiral center in the molecule. The “4-Methyl” indicates a methyl group attached to the fourth carbon of the cyclohexene ring, and the “3-en” denotes a double bond starting from the third carbon. The “1-amine” indicates an amine group (-NH2) attached to the first carbon. The hydrochloride indicates that the compound forms a salt with hydrochloric acid.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 147.65 . The storage temperature is typically around 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis Applications

One study describes the hydroboration of cyclohexene derivatives, leading to the synthesis of diaminocyclohexanol derivatives and endo-7-azabicyclo[2.2.1]heptan-2-amine, highlighting the compound's utility in asymmetric synthesis and the creation of optically pure compounds (Savoia, Grilli, & Gualandi, 2010).

Building Blocks for Synthesis

Research on 4-silacyclohexanones and (4-silacyclohexan-1-yl)amines reveals their role as versatile Si- and C-functional building blocks for further synthesis. These compounds, after undergoing reductive amination, serve as critical intermediates in creating complex organic molecules (Fischer, Burschka, & Tacke, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(1R)-4-methylcyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFUQXCASICCK-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butoxycarbonylamino-4-methylcyclohex-3-ene (0.4 g) in a mixture of anisole (0.4 ml) and dichloromethane (0.8 ml) was added trifluoroacetic acid (1.2 ml) at 0° C. and the mixture was allowed to stir at 0° C. for 1 hour. Evaporation gave a residue, which was taken up into a solution of hydrogen chloride in dioxane (4N, 2 ml). Evaporation under reduced pressure and trituration with diisopropyl ether gave 1-amino-4-methylcyclohex-3-ene hydrochloride, which was used without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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